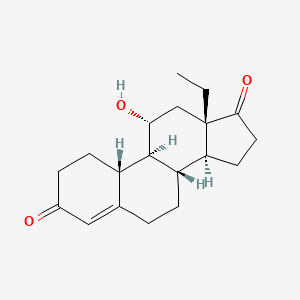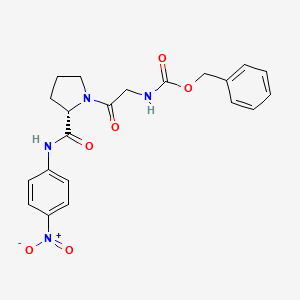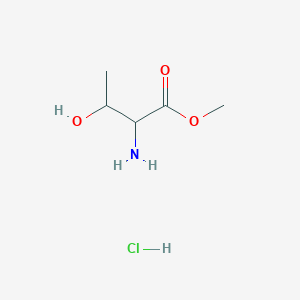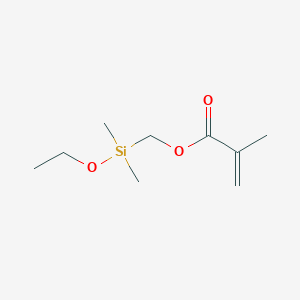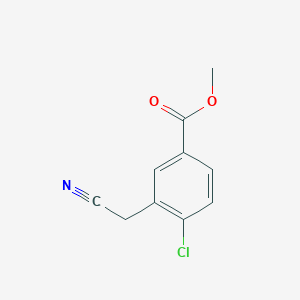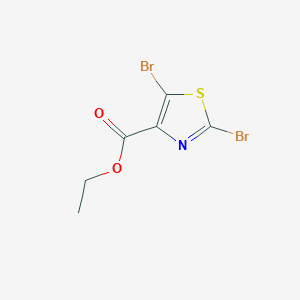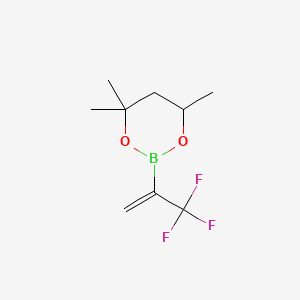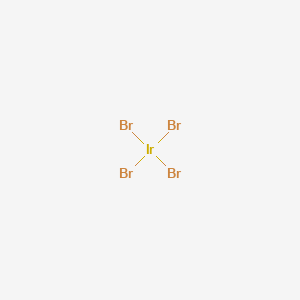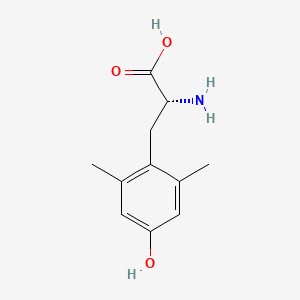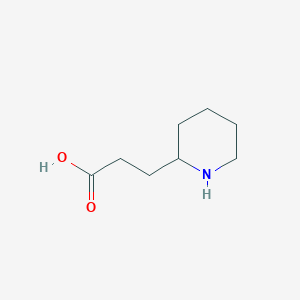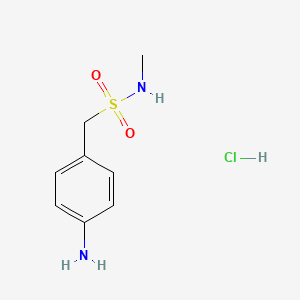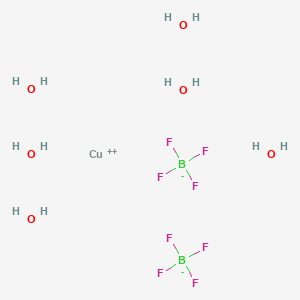
Copper(II) tetrafluoroborate hexahydrate
Übersicht
Beschreibung
Copper(II) tetrafluoroborate hexahydrate is an inorganic compound with the formula Cu(H2O)x(BF4)2. It is usually encountered as the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . It is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Synthesis Analysis
The Cu(BF4)2·6H2O complex salt is a known laboratory reagent, which probably transforms into a tetrahydrate (Cu(BF4)2·4H2O) upon heating at 336 K . It is a starting reactant in a number of the copper(II) tetrafluoroborate complexes preparation procedures .Molecular Structure Analysis
The crystal structure of Copper(II) tetrafluoroborate hexahydrate was determined using single crystal X-ray diffraction . The structure is isotypical with copper(II) perchlorate hexahydrate . The structure should be composed of [CuII(H2O)6]2+ cations packed together with the tetrahedral tetrafluoroborate BF4- anions .Chemical Reactions Analysis
Copper(II) tetrafluoroborate hexahydrate is used in organic synthesis, e.g., as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .Physical And Chemical Properties Analysis
Copper(II) tetrafluoroborate hexahydrate is a blue crystal that is soluble in water .Wissenschaftliche Forschungsanwendungen
Crystallography
- Field : Crystallography
- Application : The previously unknown crystal structure of a copper (II) tetrafluoroborate hexahydrate salt was determined using single crystal X-ray diffraction .
- Method : The unit cell parameters were determined at different temperatures (90, 150 and 270 K). The structure is isotypical with copper (II) perchlorate hexahydrate .
- Results : The K.P.I. coefficient (78.0) and the FUV index (256.21 Å 3) indicating very effective packing of the ions in the discussed structure, whereas the β angle is very close to the 90° and, in this way, the crystal could undergo a monoclinic \ (\to \) orthorhombic phase transition at some lower temperatures .
Organic Synthesis
- Field : Organic Synthesis
- Application : Copper(II) tetrafluoroborate hexahydrate is used as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides .
- Method : In the former two applications, the copper (II) is reduced to a copper (I) catalyst .
- Results : The specific outcomes of these reactions would depend on the reactants used and the conditions of the reaction .
Catalyst for N-tert-butoxycarbonylation of Amines
- Field : Organic Chemistry
- Application : Copper (II) tetrafluoroborate hydrate may be used as a catalyst for chemoselective N - tert -butoxycarbonylation of amines with di- tert -butyl dicarbonate .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Electrochemistry
- Field : Electrochemistry
- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Fluorination in Organic Synthesis
- Field : Organic Synthesis
- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Coordination Chemistry
- Field : Coordination Chemistry
- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Electrochemical Applications
- Field : Electrochemistry
- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Fluorination in Organic Synthesis
- Field : Organic Synthesis
- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Coordination Chemistry
- Field : Coordination Chemistry
- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .
- Method : The specific method would depend on the reactants used and the conditions of the reaction .
- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .
Safety And Hazards
Zukünftige Richtungen
Copper(II) tetrafluoroborate hexahydrate is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . These applications suggest potential future directions for the use of this compound in various chemical reactions and studies.
Eigenschaften
IUPAC Name |
copper;ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYIXFBIARQMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578182 | |
| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) tetrafluoroborate hexahydrate | |
CAS RN |
72259-10-0 | |
| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



